molecular formula C14H14O B12535789 2-Methoxy-3'-methyl-1,1'-biphenyl CAS No. 653586-65-3

2-Methoxy-3'-methyl-1,1'-biphenyl

Katalognummer: B12535789
CAS-Nummer: 653586-65-3
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: PKYZPSIOVXTELQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3’-methyl-1,1’-biphenyl is an organic compound with the molecular formula C14H14O It is a derivative of biphenyl, where a methoxy group is attached to the second carbon of one benzene ring, and a methyl group is attached to the third carbon of the other benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methoxy-3’-methyl-1,1’-biphenyl can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of 2-Methoxy-3’-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and efficient separation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3’-methyl-1,1’-biphenyl has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-3’-methyl-1,1’-biphenyl is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

653586-65-3

Molekularformel

C14H14O

Molekulargewicht

198.26 g/mol

IUPAC-Name

1-methoxy-2-(3-methylphenyl)benzene

InChI

InChI=1S/C14H14O/c1-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15-2/h3-10H,1-2H3

InChI-Schlüssel

PKYZPSIOVXTELQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.